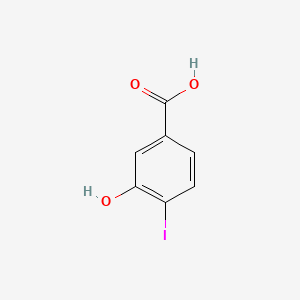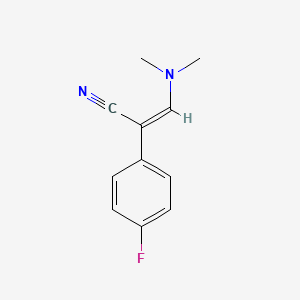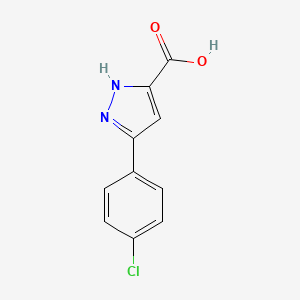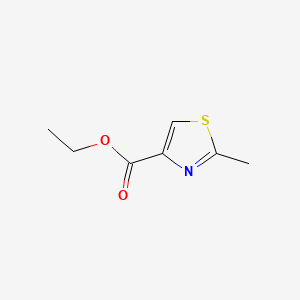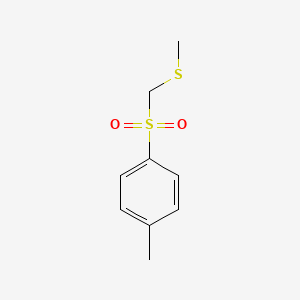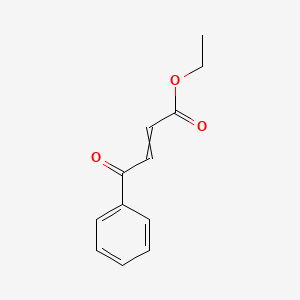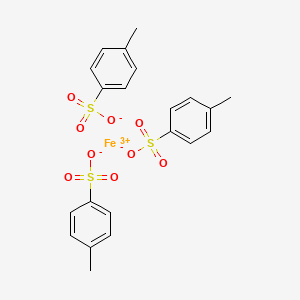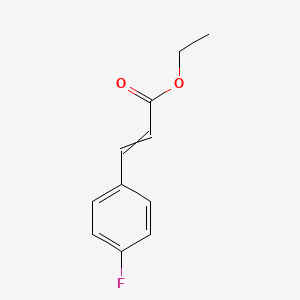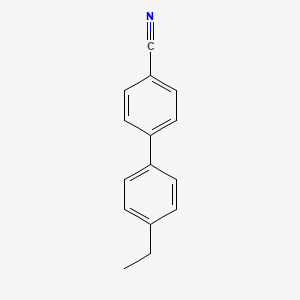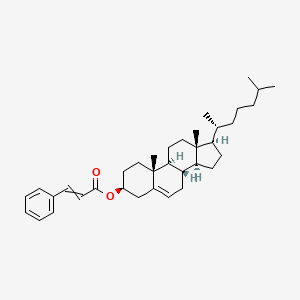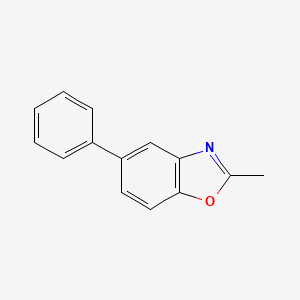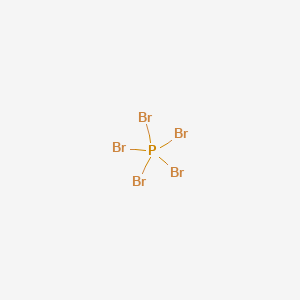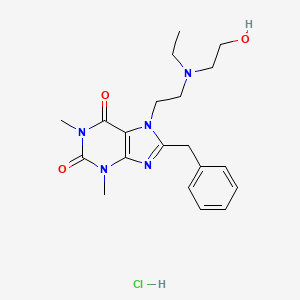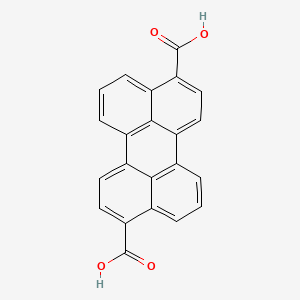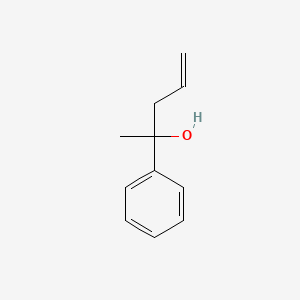
2-Phenyl-4-penten-2-ol
Übersicht
Beschreibung
2-Phenyl-4-penten-2-ol is a chemical compound with the molecular formula C11H14O . It has a molecular weight of 162.23 .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-4-penten-2-ol is represented by the InChI string:InChI=1S/C11H14O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h3-8,12H,1,9H2,2H3 . The compound has a topological polar surface area of 20.2 Ų and a complexity of 147 . Physical And Chemical Properties Analysis
2-Phenyl-4-penten-2-ol has a molecular weight of 162.23 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity . The compound has one hydrogen bond donor and one hydrogen bond acceptor . It also has three rotatable bonds .Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Allylation Reactions
2-Phenyl-4-penten-2-ol has been used in catalytic asymmetric allylation reactions. It has been shown to interact with catalysts like (S)-(−)-1,1′-bi-2-naphthol [(S)-BINOL], resulting in stereoselective reactions and enantioselective alkylations (Keck & Krishnamurthy, 2003).
Oxidative Reactions
This compound undergoes oxidative reactions, as evidenced in studies involving cytochrome P450cam-catalyzed oxidation. These reactions result in various metabolites, providing insights into enzymatic mechanisms and potential applications in biochemical synthesis (Miller, Fruetel & Ortiz de Montellano, 1992).
Nickel Catalysis
2-Phenyl-4-penten-2-ol has also been used in nickel-catalyzed reactions for olefin oligomerization. This application demonstrates its potential in creating lubricant basestocks and high cetane diesel fuels (Sattler, Ho, Paccagnini & Padilla, 2020).
Platinum-Catalyzed Reactions
Research involving the oxidation of similar compounds with Pd(II) using various nucleophiles to produce β-substituted ketones sheds light on the potential of 2-Phenyl-4-penten-2-ol in similar platinum-catalyzed reactions. This can be pivotal in synthesizing chiral compounds (Hamed & Henry, 1997).
Synthetic Method for δ-Lactones
The compound has been used in the synthesis of δ-lactones, showcasing its role in Michael acceptor reactions and its utility in complex organic syntheses (Kato, Ouchi & Yoshikoshi, 1991).
Hydroformylation in Water
2-Phenyl-4-penten-2-ol's reactivity has been explored in hydroformylation reactions in water, providing insights into reaction kinetics and selectivity influenced by solution ionic strength (Sullivan, Sadula, Hanson & Rosso, 2004).
Eigenschaften
IUPAC Name |
2-phenylpent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h3-8,12H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELRNEPYFJNSPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976569 | |
| Record name | 2-Phenylpent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-penten-2-ol | |
CAS RN |
61077-65-4, 4743-74-2 | |
| Record name | 2-Phenyl-4-penten-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061077654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4743-74-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


